2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid
2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid
Brand Name:
Vulcanchem
CAS No.:
148379-83-3
VCID:
VC21149695
InChI:
InChI=1S/C9H14O5/c1-2-13-9-4-3-6(10)7(14-9)5-8(11)12/h3-4,6-7,9-10H,2,5H2,1H3,(H,11,12)/t6-,7+,9-/m0/s1
SMILES:
CCOC1C=CC(C(O1)CC(=O)O)O
Molecular Formula:
C9H14O5
Molecular Weight:
202.2 g/mol
2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid
CAS No.: 148379-83-3
Cat. No.: VC21149695
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148379-83-3 |
|---|---|
| Molecular Formula | C9H14O5 |
| Molecular Weight | 202.2 g/mol |
| IUPAC Name | 2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic acid |
| Standard InChI | InChI=1S/C9H14O5/c1-2-13-9-4-3-6(10)7(14-9)5-8(11)12/h3-4,6-7,9-10H,2,5H2,1H3,(H,11,12)/t6-,7+,9-/m0/s1 |
| Standard InChI Key | BPGDACPYKTWWHK-OOZYFLPDSA-N |
| Isomeric SMILES | CCO[C@@H]1C=C[C@@H]([C@H](O1)CC(=O)O)O |
| SMILES | CCOC1C=CC(C(O1)CC(=O)O)O |
| Canonical SMILES | CCOC1C=CC(C(O1)CC(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator